Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate
Description
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate (CAS: 866150-53-0) is a thiophene-based compound featuring a trifluoromethyl-substituted benzamido group at the 3-position and a methyl ester at the 2-position of the thiophene ring. With a molecular weight of 329.29 g/mol and 90% purity, it is listed as discontinued by Fluorochem (CymitQuimica) . The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFPXZMBKGDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Trifluoromethyl Benzamido Group: This step can be achieved through a nucleophilic substitution reaction where a trifluoromethyl benzamide is introduced to the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate has shown promising results in various biological assays, particularly in the following areas:
- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . The National Cancer Institute has also assessed the compound's efficacy against a range of cancer cell lines, revealing significant growth inhibition .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Conductive Polymers : Thiophene derivatives are often used in the synthesis of conductive polymers due to their ability to facilitate charge transport. This compound can potentially enhance the electrical conductivity of polymer matrices when incorporated into their structures.
- Dyes and Sensors : The vibrant color properties associated with thiophene derivatives allow for their use in dyes and sensors. This compound can be explored as a component in developing sensors for detecting environmental pollutants or biological markers.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study evaluating various thiophene derivatives found that compounds with similar structures exhibited notable antibacterial activity, particularly against E. coli and S. aureus, with inhibition rates exceeding 80% in some cases .
- Anticancer Properties : In vitro studies demonstrated that this compound could induce significant apoptosis in HepG2 liver cancer cells, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous thiophene and benzothiophene derivatives below:
Key Differences and Implications
Substituent Effects on Reactivity and Stability The trifluoromethyl group in the target compound enhances resistance to enzymatic degradation compared to the sulfanylacetyl group in ’s analog, which may be more prone to oxidation .
Synthetic Routes The target compound’s synthesis likely involves amide coupling between methyl 3-aminothiophene-2-carboxylate and 3-(trifluoromethyl)benzoyl chloride, analogous to methods in (e.g., compound 2’s synthesis via anhydride coupling) . In contrast, methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate () requires thioglycolic acid under inert conditions, highlighting variability in reagent selection for functionalization .
Biological Activity
- While direct data for the target compound is unavailable, tetrahydrobenzo[b]thiophene derivatives (e.g., compound 2 in ) show antibacterial activity, suggesting that the trifluoromethyl group could modulate similar mechanisms with improved pharmacokinetics .
Physical Properties The target compound’s molecular weight (329.29 g/mol) exceeds that of dimethylamino-substituted analogs (e.g., 296.34 g/mol in ), likely due to the heavier trifluoromethyl group . Melting points for related compounds range from 213–226°C (), but the target compound’s melting point is unreported, necessitating further experimental characterization .
Biological Activity
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, biological properties, and implications for drug development.
Chemical Structure and Synthesis
This compound contains a thiophene core substituted with a trifluoromethyl group and an amide functionality. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds, making it a valuable component in drug design .
The synthesis of this compound typically involves the reaction of thiophene derivatives with trifluoromethylated benzoyl chlorides under basic conditions. Recent methodologies have employed microwave-assisted synthesis to increase yields and reduce reaction times, demonstrating the compound's accessibility for further biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds containing the thiophene moiety have been shown to inhibit various kinases involved in cancer progression. The introduction of a trifluoromethyl group has been linked to enhanced potency against specific cancer cell lines .
In a comparative study, different derivatives were evaluated for their ability to inhibit cancer cell growth. The results indicated that the trifluoromethyl-substituted analogs exhibited significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with some compounds achieving over 70% inhibition at concentrations around 20 μM .
Kinase Inhibition
The compound's structure suggests it may act as a kinase inhibitor. A detailed analysis of its interactions with various kinases revealed that it could effectively inhibit several targets, including c-MET, which plays a crucial role in tumor growth and metastasis. The binding affinity and inhibition profiles indicate that this compound could be developed as a targeted therapy for specific cancers .
Case Studies
- Inhibition of c-MET Kinase : In vitro studies demonstrated that this compound inhibited c-MET activity by approximately 50% at concentrations as low as 8.1 μM. This finding is significant as c-MET is often overexpressed in various cancers, making it a prime target for therapeutic intervention .
- Cell Viability Assays : In assays conducted on NSCLC cell lines, this compound showed promising results in reducing cell viability. The IC50 values were determined through MTT assays, indicating effective cytotoxicity without significant effects on normal cells at similar concentrations .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has been assessed through computational models predicting its absorption, distribution, metabolism, and excretion (ADME). The presence of the trifluoromethyl group enhances its metabolic stability while improving oral bioavailability, suggesting that it could be a suitable candidate for further development into an oral medication .
Q & A
Q. What are the primary synthetic routes for Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Thiophene Core Formation : The Gewald reaction is widely used to construct the thiophene scaffold via condensation of ketones, cyanoacetates, and sulfur .
- Amidation : A nucleophilic substitution reaction introduces the 3-(trifluoromethyl)benzamido group using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Microwave-Assisted Synthesis : Microwave irradiation reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield (up to 85%) compared to conventional heating .
Optimization Tips : Monitor reaction progress via TLC or HPLC . Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., distinguishing C2 vs. C3 carboxylate positions) .
- HPLC/MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted benzoyl chloride) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm for the ester and amide) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Compare to control drugs (e.g., ciprofloxacin) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric assays. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Note: IC values <10 μM suggest therapeutic potential .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in related thiophene derivatives?
- Electron-Withdrawing Effects : The -CF group increases electrophilicity of the benzamido moiety, enhancing interactions with nucleophilic residues (e.g., lysine in enzymes) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, improving half-life in pharmacokinetic studies .
- Comparative SAR : Analogues lacking -CF (e.g., methyl 3-benzamidothiophene-2-carboxylate) show 3–5× lower activity in kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Solubility Adjustments : Use DMSO/cosolvents (e.g., PEG-400) to address discrepancies caused by poor aqueous solubility .
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylate forms) that may contribute to observed effects .
- Target Validation : CRISPR knockout models confirm on-target effects (e.g., if activity persists in kinase-deficient cells, off-target mechanisms are likely) .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., EGFR kinase). Focus on π-π stacking between the thiophene ring and aromatic residues .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC data to prioritize synthetic targets .
- ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .
Methodological Challenges and Solutions
Q. How to address low yields in amidation steps during scale-up?
- Intermittent Cooling : Maintain temperatures <0°C during benzoyl chloride addition to minimize side reactions .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for improved acylation efficiency .
- Continuous Flow Chemistry : Enhances mixing and heat transfer in industrial-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
